N,N'-diphenylpyridine-2,6-diamine

Crystallography Structural Chemistry Hydrogen Bonding

Ensure catalytic and crystallographic research fidelity with N,N'-Diphenylpyridine-2,6-diamine (CAS 5051-97-8). Its unique C2-symmetric 2,6-N,N'-diphenyl architecture dictates a precise E,E conformation and centrosymmetric dimerization, critical for controlling nucleophilicity, metal-center bite angles, and steric protection in PNP pincer ligand design. Generic diaminopyridines fail to replicate these electronic and geometric properties. A confirmed weak inhibitor of dihydroorotase (IC₅₀ 1.0 mM), it also serves as a valuable reference control. Source the exact architecture your research demands.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 5051-97-8
Cat. No. B3543374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-diphenylpyridine-2,6-diamine
CAS5051-97-8
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=CC=C2)NC3=CC=CC=C3
InChIInChI=1S/C17H15N3/c1-3-8-14(9-4-1)18-16-12-7-13-17(20-16)19-15-10-5-2-6-11-15/h1-13H,(H2,18,19,20)
InChIKeyVTANJBBCJPIRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diphenylpyridine-2,6-diamine (CAS 5051-97-8) – Core Properties and Structural Identity for Research Procurement


N,N′-Diphenylpyridine-2,6-diamine (CAS 5051-97-8) is a C2-symmetric, 2,6-disubstituted pyridine derivative bearing two N-phenylamino groups [1]. Its molecular formula is C₁₇H₁₅N₃, with a molecular weight of 261.32 g/mol and a calculated XLogP3-AA of 4.6 [2]. The compound is a white to off-white solid and crystallizes as a dimer via nearly linear N–H⋯N(pyridine) hydrogen bonds, adopting an E,E conformation that minimizes H-atom interactions between adjacent aromatic rings [1]. This structural motif confers distinct steric and electronic properties that differentiate it from other pyridinediamines and N-donor ligands.

Why N,N'-Diphenylpyridine-2,6-diamine Cannot Be Substituted with Generic Pyridinediamine Analogs


Generic substitution with other pyridinediamines—such as unsubstituted 2,6-diaminopyridine, regioisomeric 2,4-diphenylpyridinediamines, or alternative N-aryl variants—fails because the 2,6-N,N′-diphenyl substitution pattern of CAS 5051-97-8 uniquely dictates its solid-state conformation, electronic distribution, and coordination geometry. While 2,6-diaminopyridine serves as a general building block, its N-phenylated derivative exhibits a specific E,E conformational preference and dimerization behavior that alters both its nucleophilicity and the bite angle in metal complexes [1]. Furthermore, 2,4-diphenylpyridinediamine regioisomers display entirely different biological target profiles (e.g., EGFR kinase inhibition) [2], underscoring that even minor positional changes yield divergent functional outcomes. Thus, research reproducibility and ligand design fidelity demand the precise 2,6-disubstituted N,N′-diphenyl architecture.

Quantitative Differentiation Evidence for N,N'-Diphenylpyridine-2,6-diamine (CAS 5051-97-8) vs. Structural Analogs


Solid-State Conformation and Dimerization Behavior vs. Unsubstituted 2,6-Diaminopyridine

Single-crystal X-ray diffraction reveals that N,N′-diphenylpyridine-2,6-diamine crystallizes as a centrosymmetric dimer via nearly linear N(amino)–H⋯N(pyridine) hydrogen bonds, with two independent molecules in the asymmetric unit [1]. The compound adopts an E,E conformation that minimizes steric clash between the phenyl rings and the central pyridine [1]. In contrast, the parent 2,6-diaminopyridine lacks the N-phenyl substituents and therefore does not exhibit this E,E conformational restriction or the same dimeric hydrogen-bonding network.

Crystallography Structural Chemistry Hydrogen Bonding

Biological Activity Profile: Dihydroorotase Inhibition vs. EGFR Kinase Inhibitors

N,N′-Diphenylpyridine-2,6-diamine was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells at 10 µM concentration, yielding an IC₅₀ value of 1.00×10⁶ nM (1.0 mM) at pH 7.37 [1]. This represents weak inhibition. In contrast, the regioisomeric N2,N4-diphenylpyridine-2,4-diamine derivatives have been reported as potent EGFR inhibitors with IC₅₀ values in the nanomolar range (8–11 nM) against C797S-mutant EGFR cell lines [2]. While the 2,6-isomer shows minimal activity against dihydroorotase, the 2,4-isomers demonstrate high potency against a completely different target, underscoring the profound impact of substitution pattern on biological activity.

Enzyme Inhibition Anticancer Screening Biochemical Assays

Ligand Precursor Utility for PNP Pincer Complexes vs. Alternative N-Donor Ligands

N,N′-Diphenylpyridine-2,6-diamine serves as a valuable precursor for bis-phosphorylated 2,6-diaminopyridines, which function as PNP pincer ligands in transition metal complexes . The presence of N-phenyl substituents enhances the steric bulk and modulates the electronic properties of the resulting pincer ligand compared to those derived from unsubstituted 2,6-diaminopyridine. While specific catalytic performance data for complexes of this exact compound are not yet reported, the established utility of 2,6-diaminopyridine-based pincers in catalytic reactions (e.g., CO₂ reduction) [1] supports the rationale for selecting the N,N′-diphenyl variant when increased steric protection or altered electronics are desired.

Organometallic Chemistry Pincer Ligands Homogeneous Catalysis

High-Confidence Research Applications for N,N'-Diphenylpyridine-2,6-diamine (CAS 5051-97-8) Based on Evidence


Synthesis of Sterically Tuned PNP Pincer Ligands for Transition Metal Catalysis

N,N′-Diphenylpyridine-2,6-diamine is a direct precursor to bis-phosphorylated PNP pincer ligands [1]. The N-phenyl groups provide steric bulk that can influence the geometry and reactivity of the resulting metal complexes, as evidenced by the compound's established use as a ligand precursor [1]. Researchers developing new catalysts for reactions such as CO₂ reduction may select this compound over unsubstituted 2,6-diaminopyridine to achieve enhanced steric protection of the metal center or to modify ligand electronic properties.

Crystallographic Studies of Hydrogen-Bonded Assemblies and Conformational Analysis

The well-defined E,E conformation and centrosymmetric dimer formation via N–H⋯N hydrogen bonds [1] make N,N′-diphenylpyridine-2,6-diamine a suitable model compound for studying intermolecular interactions and crystal engineering. Its crystallographic behavior is distinct from that of unsubstituted 2,6-diaminopyridine, providing a benchmark for understanding the effects of N-arylation on pyridine-based hydrogen-bonding networks.

Biochemical Screening in Dihydroorotase-Related Pathways

With a measured IC₅₀ of 1.0 mM against mouse dihydroorotase [1], this compound may serve as a reference inhibitor or a weak-binding control in enzymatic assays. While the affinity is low, the data confirm that the compound engages the enzyme, albeit weakly. This profile distinguishes it from the highly potent EGFR-inhibiting 2,4-regioisomers , making it unsuitable for kinase-targeted programs but potentially useful in studies where weak dihydroorotase inhibition is relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-diphenylpyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.